1-(4-Fluorobenzyl)piperidin-4-amine
Overview
Description
1-(4-Fluorobenzyl)piperidin-4-amine is an organic compound with the molecular formula C12H17FN2 It is a derivative of piperidine, where the piperidine ring is substituted with a 4-fluorobenzyl group at the nitrogen atom and an amine group at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorobenzyl)piperidin-4-amine is the Plasmodium falciparum parasite, which is responsible for causing malaria . The compound has shown high selectivity for resistant strains of this parasite .
Mode of Action
It has been observed that the compound inhibits the growth of the plasmodium falciparum parasite . This suggests that it may interact with key biological targets within the parasite, disrupting its life cycle and preventing it from proliferating.
Result of Action
The primary result of the action of this compound is the inhibition of the growth of the Plasmodium falciparum parasite . This leads to a reduction in the severity of malaria symptoms in the host. The compound has shown high activity against the parasite, with IC50 values between 1 and 5 μg/mL .
Biochemical Analysis
Biochemical Properties
It has been found that structurally similar 1, 4-disubstituted piperidines show high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . The exact enzymes, proteins, and other biomolecules that 1-(4-Fluorobenzyl)piperidin-4-amine interacts with are yet to be identified .
Cellular Effects
Related compounds have shown to inhibit parasite growth in vitro .
Molecular Mechanism
It is known that related compounds can inhibit the growth of Plasmodium falciparum, suggesting potential antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
1-(4-Fluorobenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Bromobenzyl)piperidin-4-amine:
1-(4-Methylbenzyl)piperidin-4-amine: The presence of a methyl group instead of a halogen atom affects its chemical behavior and interactions.
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct electronic properties and enhances its potential for specific applications in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIHULMCWJRKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-14-5 | |
Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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